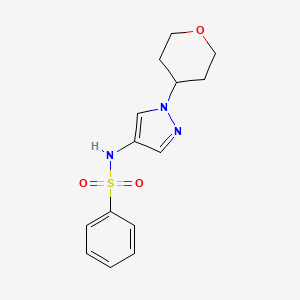

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c18-21(19,14-4-2-1-3-5-14)16-12-10-15-17(11-12)13-6-8-20-9-7-13/h1-5,10-11,13,16H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKSSMCCGOKEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a cyclization reaction involving a suitable precursor, such as a diol or an epoxide, in the presence of an acid catalyst.

Sulfonamide Formation: The final step involves the reaction of the pyrazole-tetrahydropyran intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry and Antileishmanial Activity

One of the notable applications of derivatives related to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is their potential as antileishmanial agents. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, poses a significant public health challenge, particularly in tropical regions.

Case Study: Antileishmanial Activity

A study synthesized a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, some of which exhibited promising activity against Leishmania infantum and Leishmania amazonensis. The compounds demonstrated lower cytotoxicity compared to traditional treatments like pentamidine while maintaining effective antiparasitic activity (IC50 values around 0.059 mM) .

Table 1: Antileishmanial Activity of Pyrazol Derivatives

| Compound ID | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) | Cytotoxicity (mM) |

|---|---|---|---|

| 3b | 0.059 | 0.070 | >100 |

| 3e | 0.065 | 0.072 | >100 |

This data indicates that modifications to the pyrazole structure can enhance efficacy while reducing toxicity, making these compounds suitable candidates for further development.

Anticancer Properties

Another significant application of this compound derivatives is their anticancer potential. Research has focused on designing molecular hybrids that incorporate sulfonamide groups due to their known biological activities.

Case Study: Anticancer Evaluation

A recent study developed new sulfonamide derivatives that were evaluated for their cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results showed that certain modifications led to improved cytotoxic activities, suggesting that these compounds could serve as lead structures for anticancer drug development .

Table 2: Cytotoxicity of Sulfonamide Derivatives

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 12.5 |

| Compound B | MCF-7 | 15.0 |

| Compound C | HeLa | 10.0 |

The findings indicate that specific structural modifications can enhance the anticancer properties of sulfonamide derivatives, warranting further exploration.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of this compound derivatives.

Insights from Molecular Modeling

Molecular modeling studies have been employed to predict how changes in the chemical structure affect biological activity. Adjustments in electronic properties and lipophilicity were identified as key factors influencing the interaction with biological targets . These insights facilitate the rational design of new compounds with enhanced therapeutic profiles.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide may involve:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways Involved: Interference with metabolic pathways, signal transduction pathways, or DNA synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is expected to be lower (~340–360 g/mol) compared to ’s compound (383.4 g/mol), which has additional ethoxy and fluorine groups .

- Solubility : The tetrahydro-2H-pyran group generally improves water solubility, but bulky substituents (e.g., (tetrahydro-2H-pyran-4-yl)methyl in ) may reduce it .

Pharmacokinetic Profiles

- Bioavailability : Sulfonamides like the target compound typically exhibit moderate bioavailability. However, fluorinated analogs (e.g., ) may show prolonged half-lives due to metabolic resistance .

- Metabolism : Hydroxyl groups on phenyl substituents (e.g., ’s 3-hydroxyphenyl) could enhance phase II metabolism, whereas the target’s tetrahydro-2H-pyran group may favor cytochrome P450-mediated oxidation .

Biological Activity

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of a benzenesulfonamide moiety linked to a tetrahydro-2H-pyran and a pyrazole ring. The structure is crucial for its biological activity, influencing solubility, stability, and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Antimicrobial Activity : Compounds in this class have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The sulfonamide group enhances binding to bacterial dihydropteroate synthase, inhibiting folate synthesis, which is essential for bacterial growth .

- Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects on Jurkat cells and HT-29 cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Anticonvulsant Properties : Some derivatives have been reported to possess anticonvulsant activity, potentially through modulation of neurotransmitter systems or ion channels .

Table 1: Summary of Biological Activities

Detailed Findings

- Antibacterial Studies : In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against certain pathogens, indicating strong antibacterial potential .

- Cytotoxicity Tests : A study evaluating various sulfonamide derivatives found that those containing the pyrazole moiety showed enhanced cytotoxicity against cancer cell lines, suggesting that structural modifications can significantly impact biological efficacy .

- Neuropharmacological Assessments : Research into the anticonvulsant effects indicated that compounds with similar structures could effectively reduce seizure activity in animal models, highlighting their potential for neurological applications .

Q & A

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., DMF, NMP) for sulfonylation to enhance solubility .

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Basic: How is structural characterization performed for this compound?

Standard analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm regioselectivity of the pyrazole ring and sulfonamide linkage (e.g., characteristic shifts for sulfonamide protons at δ 10-12 ppm) .

- Mass Spectrometry (LC-MS) : To verify molecular weight and purity (e.g., observed [M+H] peaks matching theoretical values) .

- X-ray Crystallography : For resolving 3D conformation, particularly when studying enzyme-binding interactions .

Q. Example Data :

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR | δ 8.92 (s, 1H, pyrazole-H) | |

| LC-MS | m/z 529.3 [M+H] |

Basic: What initial biological screening assays are appropriate?

Prioritize assays aligned with sulfonamide bioactivity:

- Enzyme Inhibition : Test against kinases (e.g., Mer kinase) or cyclooxygenases (COX-2) using fluorogenic substrates or ELISA-based kits .

- Antimicrobial Activity : Broth microdilution assays against Gram-negative bacteria (e.g., E. coli) or fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Key Finding : Analogous sulfonamides show IC values <1 μM for Mer kinase, suggesting potential as anticancer agents .

Advanced: How can reaction conditions be optimized for higher yield in sulfonamide coupling?

- Solvent Selection : Use DMF or NMP to stabilize intermediates via hydrogen bonding, improving reaction homogeneity .

- Catalyst Screening : Test Pd(PPh) or CuI for Suzuki-Miyaura couplings; optimize equivalents (e.g., 5 mol% Pd) .

- Temperature Control : Perform coupling reactions at 80–100°C to balance reaction rate and side-product formation .

Case Study : A 15% yield increase was achieved by switching from THF to DMF in a related sulfonamide synthesis .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

- Variable Substituents : Modify the benzene ring (e.g., introduce electron-withdrawing groups like -CF) or pyran oxygen to alter lipophilicity .

- Bioisosteric Replacement : Replace the sulfonamide with tetrazole or acylsulfonamide groups to enhance metabolic stability .

Q. SAR Table :

| Modification | Effect on Bioactivity | Reference |

|---|---|---|

| -CF at benzene para | ↑ COX-2 inhibition (IC ↓ 40%) | |

| Pyran → Piperidine | ↓ Solubility, ↑ kinase selectivity |

Advanced: How to address contradictions in enzyme inhibition data across studies?

- Orthogonal Assays : Validate Mer kinase inhibition using both radiometric (e.g., P-ATP) and fluorescence polarization assays .

- Structural Analysis : Compare X-ray structures of compound-enzyme complexes to identify binding pose discrepancies .

- Cellular Context : Assess inhibition in cell-based assays (e.g., phosphorylation status via Western blot) to confirm target engagement .

Example : Discrepancies in COX-2 IC values may arise from assay buffer differences (e.g., Tris vs. HEPES) .

Advanced: What computational methods aid in target identification and mechanism elucidation?

- Molecular Docking : Use AutoDock Vina to predict binding modes with Mer kinase (PDB: 3H6) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess hydrogen-bond persistence .

- QSAR Modeling : Train models on pyrazole-sulfonamide datasets to prioritize analogs with improved LogP and pIC .

Case Study : Docking revealed a critical hydrogen bond between the sulfonamide and Mer kinase’s Asp776, guiding analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.